(3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a bithiazole core, which is known for its biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride typically involves multiple steps:
Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving thioamides and α-haloketones under acidic conditions.
Coupling Reaction: The acetylated bithiazole is then coupled with an appropriate amine (e.g., 3-aminopropyl) under mild conditions to form the desired product.
Quaternization: The final step involves the quaternization of the dimethylsulfonium group using methyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The bithiazole core can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted bithiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bithiazole core.
Medicine: Explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride involves its interaction with biological targets such as enzymes and receptors. The bithiazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonium group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(((2’-(2-(Aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride: Lacks the acetyl group, resulting in different biological activity.
(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)trimethylammonium chloride: Contains a trimethylammonium group instead of a dimethylsulfonium group, affecting its reactivity and interactions.
Uniqueness
The presence of both the bithiazole core and the dimethylsulfonium group in (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
76275-84-8 |
---|---|
Molekularformel |
C16H23ClN4O2S3 |
Molekulargewicht |
435 g/mol |
IUPAC-Name |
3-[[2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride |
InChI |
InChI=1S/C16H22N4O2S3.ClH/c1-11(21)17-7-5-14-19-13(10-23-14)16-20-12(9-24-16)15(22)18-6-4-8-25(2)3;/h9-10H,4-8H2,1-3H3,(H-,17,18,21,22);1H |
InChI-Schlüssel |
TYOQVVVKESCAOH-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C.[Cl-] |
Kanonische SMILES |
CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C.[Cl-] |
Key on ui other cas no. |
76275-84-8 |
Verwandte CAS-Nummern |
81645-12-7 (Parent) |
Synonyme |
acetyldipeptide A2 acetyldipeptide A2 acetate acetyldipeptide A2 chloride acetyldipeptide A2 methyl sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.